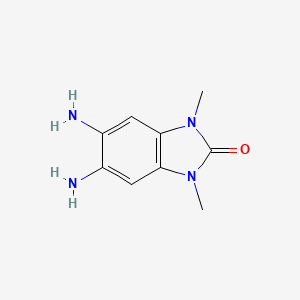

5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

CAS No.: 98953-81-2

Cat. No.: VC2806640

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98953-81-2 |

|---|---|

| Molecular Formula | C9H12N4O |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 5,6-diamino-1,3-dimethylbenzimidazol-2-one |

| Standard InChI | InChI=1S/C9H12N4O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,10-11H2,1-2H3 |

| Standard InChI Key | FKJSPUMLLOWMNP-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C(=C2)N)N)N(C1=O)C |

| Canonical SMILES | CN1C2=C(C=C(C(=C2)N)N)N(C1=O)C |

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

Structural Characteristics and Reactivity

Physical and Chemical Properties

Physical Characteristics

While specific physical data for 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is limited in the available literature, certain properties can be inferred based on its chemical structure and related compounds. The compound is reported to be a solid at room temperature, which is expected for a heterocyclic compound of this molecular weight and structural complexity . For comparison, the related compound 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS No. 55621-49-3), which differs only in the absence of the N-methyl groups, has a melting point above 300°C and is described as a very dark red-brown solid with a predicted density of 1.470±0.06 g/cm³ . The N-methyl groups in our compound would likely affect crystal packing and intermolecular hydrogen bonding patterns, potentially resulting in different melting behavior and color characteristics compared to its unmethylated analog.

Spectroscopic Properties and Characterization

Synthesis and Preparation Methods

Related Synthetic Methodologies

Insights into potential synthetic methods can be gained from literature on related compounds. Research on one-pot cascade strategies toward organocatalytic synthesis of benzimidazole derivatives describes the asymmetric assembly of ortho-aromatic diamines and formyl tethered Michael acceptors forming chiral fused benzimidazoles . This methodology employs a cinchona-alkaloid-derived bifunctional squaramide catalyst to enable on-site dihydrobenzimidazole formation followed by an aza-Michael addition/oxidation cascade, which could potentially be adapted for synthesizing our compound of interest or structurally related derivatives. Another relevant synthetic approach involves iron(III)-catalyzed aryl ring activation followed by copper(I)-catalyzed cyclization for the synthesis of nitrogen-containing heterocycles, as described in research on the synthesis of functionalized indolines and dihydrobenzofurans . While this specific methodology doesn't directly apply to our compound, it illustrates modern approaches to heterocycle synthesis that might be adaptable with appropriate modifications to reaction conditions and starting materials.

Purification and Characterization Techniques

Purification of 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one would likely involve techniques commonly used for heterocyclic compounds, such as recrystallization from appropriate solvent systems, column chromatography on silica gel or alumina, or preparative HPLC for higher purity requirements. The presence of amino groups might necessitate careful control of conditions to prevent oxidation during purification processes. Characterization would typically involve a combination of spectroscopic techniques including NMR (¹H, ¹³C, and potentially 2D experiments), mass spectrometry (particularly high-resolution MS to confirm the molecular formula), elemental analysis, and potentially X-ray crystallography if suitable crystals can be obtained. These analytical techniques would provide comprehensive structural confirmation and assessment of purity, which are essential for both research applications and potential commercial development.

Related Compounds and Structural Analogs

Unmethylated Analog and Direct Derivatives

The most closely related compound to 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is its unmethylated analog, 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS No. 55621-49-3), which is described in several chemical databases . This compound differs only in the absence of methyl groups at positions 1 and 3 of the imidazole ring, which significantly affects its hydrogen-bonding capabilities and potentially its biological activities. The unmethylated analog has a molecular formula of C7H8N4O and a molecular weight of 164.16 g/mol, with physical characteristics including a melting point above 300°C, slight solubility in DMSO and water, and sensitivity to light and moisture . The presence of N-H bonds in this analog, as opposed to the N-CH3 bonds in our compound of interest, results in different hydrogen bonding capabilities and reactivity patterns that could be exploited for different applications.

Table 3: Comparison of 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with Related Compounds

Structurally Related Heterocycles

Beyond the unmethylated analog, other structurally related compounds include 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 5440-00-6), also known as 5,6-Diamino-1,3-dimethyluracil . This compound shares the 5,6-diamino-1,3-dimethyl substitution pattern but on a pyrimidine-2,4-dione (uracil) core rather than a benzimidazolone core, resulting in different spatial arrangements of the functional groups and consequently different chemical and biological properties. Various other benzimidazole derivatives have been extensively studied for their diverse applications, particularly in medicinal chemistry, providing a broader context for understanding the potential significance of our compound of interest. The structural similarities and differences between these compounds offer valuable insights into structure-activity relationships and potential applications that could guide future research on 5,6-diamino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume